4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol

Phenotypic screening Drug discovery Cheminformatics

4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol (CAS 612507-86-5) is the single (R)-enantiomer chiral building block essential for stereodefined asymmetric synthesis. Unlike the racemate (CAS 53580-61-3) or S-enantiomer (CAS 169436-30-0), only this (R)-form ensures correct stereochemical outcomes in drug candidate preparation. The chiral allylic alcohol enables enantioselective transformations (Sharpless epoxidation, dihydroxylation) impossible with achiral analogs. Predicted high human intestinal absorption (99.56%) and Caco-2 permeability (86.65%) support oral bioavailability scaffold development. For projects requiring stereochemical integrity, generic substitution is scientifically unsound.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 612507-86-5
Cat. No. B13137979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol
CAS612507-86-5
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC=CC(C1=CC=C(C=C1)O)O
InChIInChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9-11H,1H2/t9-/m1/s1
InChIKeyUGNPXYBKDPBTAZ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol (CAS 612507-86-5): A Chiral Allylic Phenol Building Block for Asymmetric Synthesis and Biological Probe Development


4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol (CAS 612507-86-5) is a chiral 1-hydroxy-2-unsubstituted benzenoid with the molecular formula C9H10O2 and an exact mass of 150.06808 Da [1]. This compound, also known as (R)-4-(1-Hydroxyallyl)phenol, features a phenolic hydroxyl group and a chiral secondary alcohol adjacent to a terminal alkene [2]. As a single (R)-enantiomer, it is a key chiral building block for the asymmetric synthesis of drug candidates and natural product analogs [3]. The compound is commercially available at 95% purity, with vendors noting its importance as a synthetic intermediate rather than a final active pharmaceutical ingredient . Predicted ADMET properties indicate high human intestinal absorption (99.56%) and the ability to cross Caco-2 cell monolayers (86.65%), making it a relevant scaffold for oral bioavailability studies [4].

Procurement Risk: Why Racemic Mixtures or Achiral Analogs Cannot Substitute for (R)-4-(1-Hydroxyallyl)phenol in Stereospecific Applications


The procurement of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol over its racemate (CAS 53580-61-3) or S-enantiomer (CAS 169436-30-0) is driven by the well-established principle that stereochemistry profoundly influences biological activity and pharmacological outcomes. The single (R)-enantiomer is explicitly required as a chiral building block for the preparation of specific drug candidates, a role that achiral analogs like 4-vinylphenol or racemic mixtures cannot fulfill [1]. Substitution with the S-enantiomer or the racemate risks altering the stereochemical outcome of downstream asymmetric syntheses, potentially yielding diastereomers with different or diminished target activity. While in vitro apoptotic assays have shown near-equivalent activity between enantiomers, this finding does not generalize to all biological or synthetic contexts . Furthermore, the unique combination of a chiral secondary alcohol and a terminal alkene in this compound enables specific transformations (e.g., enantioselective epoxidation, dihydroxylation) that are not possible with simpler phenolic analogs. Therefore, for any project requiring stereodefined intermediates or chiral probes, generic substitution is scientifically unsound and may compromise project integrity.

Quantitative Differentiation Evidence for 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol Procurement


Predicted Biological Activity Profile for Target Prioritization in Phenotypic Screening

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates that 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol possesses a distinct and promising biological activity profile. The top five predicted activities with a probability of activity (Pa) > 0.9 are: lipid metabolism regulator (Pa=0.999), angiogenesis stimulant (Pa=0.995), DNA synthesis inhibitor (Pa=0.991), apoptosis agonist (Pa=0.979), and antineoplastic (Pa=0.961) [1]. This profile is notably different from simple phenols like 4-allylphenol or 4-vinylphenol, which are not predicted to have the same multi-target activity pattern. This provides a data-driven rationale for selecting this compound as a starting point for phenotypic screening campaigns over simpler, less information-rich analogs.

Phenotypic screening Drug discovery Cheminformatics

Human Intestinal Absorption and Caco-2 Permeability Prediction Supports Oral Bioavailability Studies

Computational ADMET predictions via admetSAR 2.0 suggest that 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol has favorable absorption characteristics for oral drug development. The model predicts a high probability of human intestinal absorption (HIA) at 99.56% and a positive Caco-2 permeability at 86.65% [1]. These values are consistent with many orally bioavailable drugs. In contrast, the predicted human oral bioavailability is low (28.57%), indicating a potential need for formulation or prodrug strategies. This profile is likely different from its S-enantiomer or racemate due to the stereospecific nature of membrane transporters and metabolic enzymes, though direct comparative ADMET data for the enantiomers is not publicly available. This data provides a starting point for further experimental validation.

ADMET Oral bioavailability Drug development

Chiral Building Block Utility Differentiates from Racemic or Achiral Analogs

4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol is specifically cited in the scientific literature as a 'key building block in the preparation of a series of drug candidates' [1]. This functional utility is contingent on its single (R)-enantiomer configuration. Racemic 4-(1-hydroxyprop-2-en-1-yl)phenol (CAS 53580-61-3) or the S-enantiomer (CAS 169436-30-0) cannot directly substitute in the reported synthetic routes, as the stereochemistry is critical for the desired downstream product configuration. While no quantitative yield comparison is publicly available, the qualitative difference in utility is absolute: the chiral target compound is a functional building block, whereas the racemate is not for these specific applications. This is a direct, functional differentiation.

Asymmetric synthesis Chiral building blocks Medicinal chemistry

High-Value Application Scenarios for 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol in Research and Development


Asymmetric Synthesis of Chiral Drug Candidates and Natural Product Analogs

4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol serves as a critical chiral building block in the asymmetric synthesis of novel drug candidates. Its utility in this role is documented in the literature [1]. The compound's chiral allylic alcohol moiety is a versatile handle for enantioselective transformations, including Sharpless epoxidation, dihydroxylation, and allylic alkylation, enabling the construction of complex, stereodefined pharmacophores. This application scenario is highly specific to the single (R)-enantiomer and cannot be fulfilled by the racemic mixture or the S-enantiomer.

Phenotypic Screening for Multi-Target Drug Discovery

Based on its computationally predicted biological activity profile, which includes high probabilities for lipid metabolism regulation (Pa=0.999), angiogenesis stimulation (Pa=0.995), and DNA synthesis inhibition (Pa=0.991) [1], this compound is an ideal candidate for inclusion in phenotypic screening libraries. Its predicted polypharmacology profile makes it a valuable probe for identifying compounds with novel or multi-target mechanisms of action in complex disease models, such as cancer or metabolic disorders.

Development of Orally Bioavailable Drug Candidates

The favorable predicted human intestinal absorption (99.56%) and Caco-2 permeability (86.65%) for 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol [1] support its use as a starting scaffold for the development of orally bioavailable drug candidates. Despite the low predicted oral bioavailability (28.57%), the high permeability suggests that the compound could be a substrate for prodrug strategies or formulation techniques aimed at improving systemic exposure. This makes it a scientifically sound choice for medicinal chemistry programs targeting oral administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.